molecular formula C10H16N2O4 B13634149 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid

Katalognummer: B13634149
Molekulargewicht: 228.24 g/mol
InChI-Schlüssel: MCGPBHLUWXNCLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a complex organic compound with a unique structure that includes a pyrrolidinone ring and an ethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a pyrrolidinone derivative with an ethylamine derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)-2-methylpropanoic acid
  • 3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)-2-methylpropanoic acid
  • 3-(2,5-Dioxopyrrolidin-1-yl)-2-(butylamino)-2-methylpropanoic acid

Uniqueness

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethylamino group, in particular, may confer unique reactivity and interaction with biological targets compared to similar compounds with different alkyl groups.

Eigenschaften

Molekularformel

C10H16N2O4

Molekulargewicht

228.24 g/mol

IUPAC-Name

3-(2,5-dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid

InChI

InChI=1S/C10H16N2O4/c1-3-11-10(2,9(15)16)6-12-7(13)4-5-8(12)14/h11H,3-6H2,1-2H3,(H,15,16)

InChI-Schlüssel

MCGPBHLUWXNCLU-UHFFFAOYSA-N

Kanonische SMILES

CCNC(C)(CN1C(=O)CCC1=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.